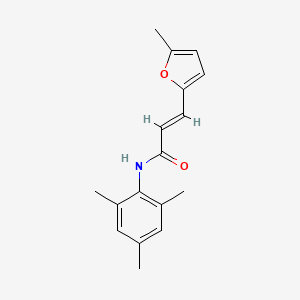

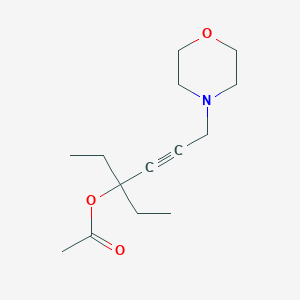

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-3-pyridinylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to the compound , typically involves the cyclization of hydrazides with various carbonyl compounds. For instance, compounds with the oxadiazole ring have been synthesized through reactions involving sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides in ethanol, showcasing the diversity in synthetic routes for oxadiazole compounds (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Oxadiazole derivatives exhibit varied molecular structures, with studies showing different polymorphic forms. For example, a study on 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one demonstrated multiple polymorphic structures, highlighting the compound's potential for varied molecular arrangements (Shishkina et al., 2019).

Chemical Reactions and Properties

The reactivity of oxadiazole compounds encompasses a broad spectrum, from forming coordination compounds with metals to engaging in various organic transformations. For instance, oxadiazole-containing ligands have been used to synthesize one-dimensional polymeric complexes with metals such as ZnCl2, illustrating their versatility in chemical reactions (Hou et al., 2013).

Physical Properties Analysis

The physical properties of oxadiazole derivatives can be influenced by the nature of their substituents. A study on substituted 1,3,4-oxadiazoles revealed how different substituents affect their absorption and fluorescence spectra, indicating the tunability of their optical properties (Ge et al., 2011).

Chemical Properties Analysis

The chemical properties of oxadiazole compounds, such as their antibacterial and antifungal activities, have been extensively explored. Research has shown that certain oxadiazole derivatives exhibit significant antimicrobial properties, further underscoring their potential in therapeutic applications (Hu et al., 2005).

Scientific Research Applications

Anticancer Activity

The structural motif of 1,2,4-oxadiazoles, similar to 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-3-pyridinylbutanamide, has been explored for its potential anticancer properties. A study by Zhang et al. (2005) revealed that derivatives of 3-aryl-5-aryl-1,2,4-oxadiazoles act as apoptosis inducers, identifying them as potential anticancer agents. The molecular target for these compounds was identified as TIP47, a protein associated with the insulin-like growth factor II receptor, highlighting the utility of these compounds in cancer therapy (Zhang et al., 2005).

Antibacterial Properties

Compounds bearing the 1,3,4-oxadiazole ring, akin to the chemical structure of interest, have been synthesized and evaluated for their antibacterial activity. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to high antibacterial activity. This showcases the versatility of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Khalid et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole derivatives have also found application in the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs). Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives exhibiting high electron mobilities, which were used as electron transporters and exciton blockers in blue, green, and red phosphorescent OLEDs, resulting in devices with very high efficiency and reduced driving voltages. These findings suggest the potential of oxadiazole derivatives in enhancing the performance of OLED technology (Shih et al., 2015).

Corrosion Inhibition

Oxadiazole derivatives have been explored for their corrosion inhibitory effects as well. Rochdi et al. (2014) studied the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives on brass in simulated cooling water systems, demonstrating their effectiveness in corrosion and biocorrosion control. This research highlights the application of oxadiazole derivatives in industrial maintenance and protection against corrosion (Rochdi et al., 2014).

Mechanism of Action

properties

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-pyridin-3-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-15(19-14-8-5-11-18-12-14)9-4-10-16-20-17(21-23-16)13-6-2-1-3-7-13/h1-3,5-8,11-12H,4,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDPRNSFRNDCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)

![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)